molecular formula C17H16F3N3O B258672 1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline

1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline

Número de catálogo B258672
Peso molecular: 335.32 g/mol
Clave InChI: MNQXQYRMJVDJDQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline, commonly known as CPI, is a novel chemical compound that has been extensively researched for its potential therapeutic applications. CPI belongs to the class of indoline derivatives and has shown promising results in various preclinical studies.

Mecanismo De Acción

The mechanism of action of CPI involves the inhibition of various signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. CPI inhibits the phosphorylation of Akt and ERK, which are key regulators of cell survival and proliferation. CPI also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of various pro-inflammatory cytokines. Additionally, CPI has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
CPI has shown various biochemical and physiological effects in preclinical studies. CPI has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CPI has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, CPI has been shown to reduce oxidative stress and inflammation, which are key factors in the pathogenesis of these disorders.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

CPI has several advantages for lab experiments. CPI is easy to synthesize and can be obtained in high yield and purity. CPI has also shown potent activity in various preclinical studies, making it a promising candidate for further development. However, CPI also has some limitations for lab experiments. CPI has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, CPI has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet established.

Direcciones Futuras

There are several future directions for the research and development of CPI. One direction is to optimize the synthesis method of CPI to improve its bioavailability and efficacy. Another direction is to conduct further preclinical studies to investigate the safety and efficacy of CPI in various diseases. Additionally, clinical trials are needed to evaluate the safety and efficacy of CPI in humans. Finally, the development of CPI derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Métodos De Síntesis

The synthesis of CPI involves the condensation of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid with indoline-2,3-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The product is then purified by column chromatography to obtain CPI in high yield and purity.

Aplicaciones Científicas De Investigación

CPI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, CPI has shown potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In inflammation, CPI has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, CPI has shown neuroprotective activity by reducing oxidative stress and inflammation.

Propiedades

Nombre del producto

1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline

Fórmula molecular

C17H16F3N3O

Peso molecular

335.32 g/mol

Nombre IUPAC

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)15-9-14(12-5-6-12)23(21-15)10-16(24)22-8-7-11-3-1-2-4-13(11)22/h1-4,9,12H,5-8,10H2

Clave InChI

MNQXQYRMJVDJDQ-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2CC(=O)N3CCC4=CC=CC=C43)C(F)(F)F

SMILES canónico

C1CC1C2=CC(=NN2CC(=O)N3CCC4=CC=CC=C43)C(F)(F)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.